(3-Methoxy-4-nitrophenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-methoxy-4-nitrophenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKAZHUXAFBMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methoxy 4 Nitrophenyl Methanamine
Direct Synthetic Routes
Direct synthetic routes to (3-Methoxy-4-nitrophenyl)methanamine offer efficient and often high-yielding pathways from readily available starting materials. These methods typically involve the introduction of the nitro and aminomethyl functionalities onto a methoxy-substituted benzene (B151609) ring.
Nitration of Methoxy-Substituted Phenyl Precursors
A common strategy for the synthesis of this compound involves the nitration of a suitable methoxy-substituted phenyl precursor. The directing effects of the methoxy (B1213986) and other substituents on the aromatic ring are crucial for achieving the desired regioselectivity.
One key precursor for this route is 3-methoxybenzaldehyde (B106831). The nitration of 3-methoxybenzaldehyde is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures. For instance, 3-methoxybenzaldehyde can be added dropwise to a stirred mixture of nitric acid and sulfuric acid at -10 °C. After stirring for a period, the reaction mixture is warmed to room temperature to ensure complete reaction. The product, 3-methoxy-4-nitrobenzaldehyde (B1600471), is then isolated by pouring the reaction mixture into ice water, followed by filtration and purification by column chromatography. masterorganicchemistry.com This intermediate can then be converted to the target amine via reductive amination.
The nitration of other methoxy-containing aromatic compounds, such as p-methoxyacetanilide, has also been studied extensively, providing insights into the reaction conditions and potential side products. thieme-connect.de For example, the nitration of 4-(4-methoxyphenyl)morpholine (B1583628) has been achieved by converting the starting material to its nitric acid salt and then adding a solution of this salt to concentrated sulfuric acid, a method that improves safety and yield. researchgate.net
Table 1: Nitration of 3-Methoxybenzaldehyde
| Reactants | Reagents | Temperature | Time | Yield | Reference |
| 3-Methoxybenzaldehyde | HNO₃, H₂SO₄ | -10 °C to RT | 2 h | 49% | masterorganicchemistry.com |
Reduction of Nitro-Substituted Benzamides and Nitriles
Another direct approach involves the reduction of a nitro-substituted benzamide (B126) or nitrile. The synthesis of the precursor, 3-methoxy-4-nitrobenzamide (B1366988), can be accomplished by treating 3-methoxy-4-nitrobenzoic acid with oxalyl chloride to form the acid chloride, which is then reacted with ammonia (B1221849). harvard.edu
Once the 3-methoxy-4-nitrobenzamide is obtained, it can be reduced to this compound. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. masterorganicchemistry.comucalgary.ca The reaction is generally carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the desired amine. ucalgary.ca This method is effective for the reduction of amides to amines without affecting the nitro group if the reaction conditions are carefully controlled. researchgate.netnih.govresearchgate.net
Similarly, 3-methoxy-4-nitrobenzonitrile (B170296) can serve as a precursor. The nitrile group can be reduced to a primary amine using reagents like borane-tetrahydrofuran (B86392) complex (BH₃-THF) or LiAlH₄. thieme-connect.de
Table 2: Synthesis and Reduction of 3-Methoxy-4-nitrobenzamide
| Step | Starting Material | Reagents | Product | Yield | Reference |
| 1 | 3-Methoxy-4-nitrobenzoic acid | Oxalyl chloride, Ammonia | 3-Methoxy-4-nitrobenzamide | 97% | harvard.edu |
| 2 | 3-Methoxy-4-nitrobenzamide | LiAlH₄ | This compound | - | ucalgary.ca |
Reductive Amination Approaches
Reductive amination of 3-methoxy-4-nitrobenzaldehyde provides a direct and efficient route to this compound. This one-pot reaction involves the condensation of the aldehyde with an amine source, typically ammonia, to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity. scielo.org.mxresearchgate.netorientjchem.orgscispace.com The reaction can be carried out by treating 3-methoxy-4-nitrobenzaldehyde with ammonia in a suitable solvent, such as methanol (B129727) or THF, followed by the addition of NaBH₄. harvard.edu The use of additives like silica (B1680970) gel or a Brønsted acidic ionic liquid can enhance the reaction rate and yield. researchgate.netscispace.com More specialized reagents like sodium triacetoxyborohydride (B8407120) have also been shown to be highly effective for reductive aminations. harvard.edu
Table 3: Reductive Amination of 3-Methoxy-4-nitrobenzaldehyde
| Aldehyde | Amine Source | Reducing Agent | Solvent | Product | Reference |
| 3-Methoxy-4-nitrobenzaldehyde | Ammonia | Sodium Borohydride | Methanol/THF | This compound | harvard.eduresearchgate.net |
Indirect Synthesis and Derivatization from Related Precursors
Indirect synthetic methods rely on the chemical modification of functional groups on precursors that already contain the 3-methoxy-4-nitrophenyl scaffold. These multi-step sequences offer flexibility in the choice of starting materials and reaction conditions.
Conversion from Substituted Nitrobenzenes
This approach typically starts with a substituted nitrobenzene (B124822) bearing a functional group at the benzylic position that can be converted to an amine. A key intermediate in this pathway is a 3-methoxy-4-nitrobenzyl halide, such as the bromide or chloride.
The synthesis of 3-methoxy-4-nitrobenzyl bromide can be achieved through the bromination of 4-methoxy-3-nitrotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO). Alternatively, chloromethylation of o-nitroanisole can yield 3-nitro-4-methoxybenzyl chloride. google.com
Once the benzyl (B1604629) halide is obtained, it can be converted to the primary amine by reaction with a source of ammonia, such as aqueous or alcoholic ammonia, or by using a protected form of ammonia like hexamethylenetetramine (the Delepine reaction) followed by acidic hydrolysis. Another method involves the Gabriel synthesis, where the halide is reacted with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis.
Pathways Involving Functional Group Interconversions
Functional group interconversions provide alternative routes to this compound from other functionalized precursors. chemicalbook.com A common starting point is (3-methoxy-4-nitrophenyl)methanol. chemicalbook.com120.27.244
The alcohol can be converted into a better leaving group, such as a tosylate or a halide, which can then be displaced by an amino group. For instance, treatment of the alcohol with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding benzyl chloride or bromide. Subsequent reaction with ammonia or a protected ammonia equivalent, as described in the previous section, would afford the target amine.
Another pathway involves the conversion of the alcohol to an azide (B81097), for example, by reaction with diphenylphosphoryl azide (DPPA) or via a Mitsunobu reaction with hydrazoic acid. The resulting benzyl azide can then be reduced to the primary amine using various methods, such as catalytic hydrogenation or reduction with LiAlH₄.
Table 4: Representative Functional Group Interconversions
| Starting Material | Intermediate | Reagents for Interconversion | Final Product |
| (3-Methoxy-4-nitrophenyl)methanol | 3-Methoxy-4-nitrobenzyl halide | SOCl₂ or PBr₃, then NH₃ | This compound |
| (3-Methoxy-4-nitrophenyl)methanol | 3-Methoxy-4-nitrobenzyl azide | DPPA, then H₂/Pd-C | This compound |
Chemical Transformations and Reactivity of 3 Methoxy 4 Nitrophenyl Methanamine
Reactions of the Nitro Group
The nitro group is a key site for transformations, primarily through reduction to an amino group. The specific outcome of the reduction can be controlled by the choice of catalyst and reaction conditions.
Catalytic Hydrogenation and Reductive Amination
Catalytic hydrogenation is a fundamental method for the reduction of the nitro group in (3-Methoxy-4-nitrophenyl)methanamine. This transformation is a critical step in the synthesis of various derivatives where the corresponding aniline (B41778) is required. The process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
Reductive amination, in a broader sense, can refer to the process where a nitro compound is reduced to an amine which then participates in a subsequent reaction in the same pot. For instance, the in-situ formation of the diamine from this compound can be followed by reaction with other electrophiles. A streamlined approach involves the reductive amidation of esters with nitro compounds, where the nitro group is first hydrogenated to an amine and then undergoes acylation. nih.gov This one-pot synthesis is an efficient method for producing amides from nitro precursors. nih.gov
The choice of catalyst is crucial for the efficiency of the hydrogenation. Bimetallic nanoparticles, such as copper/nickel (Cu/Ni), have demonstrated high activity and selectivity in the hydrogenation of substituted nitroarenes. For the structurally similar compound 3-nitro-4-methoxy-acetylaniline, a bimetallic Cu₀.₇Ni₀.₃ catalyst achieved 95.7% conversion with 99.4% selectivity to the corresponding aniline at 140 °C. rsc.org The reaction activation energy for this specific hydrogenation was found to be 19.74 kJ mol⁻¹. rsc.org
| Reactant | Product | Catalyst System | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| 3-nitro-4-methoxy-acetylaniline | 3-amino-4-methoxy-acetylaniline | Cu₀.₇Ni₀.₃ | Methanol (B129727) | 140 | - | 99.4 | rsc.org |
| Various Nitroarenes | Corresponding Anilines | Hyd-1/C | Water | Ambient | 1 bar H₂ | 78-96 | nih.gov |
| 4-Nitrophenol (B140041) | 4-Aminophenol | Ni-L1@Carbon-800 | - | - | - | 97 | nih.gov |
Table 1: Examples of Catalytic Hydrogenation of Nitroarenes
Selective Reduction to Anilines
The selective reduction of the nitro group to an aniline is of paramount importance, especially when other reducible functional groups are present in the molecule. The primary amine of this compound is generally stable under typical nitro reduction conditions. The challenge often lies in preventing side reactions or over-reduction.
Heterogeneous biocatalysis has emerged as a powerful tool for chemoselective hydrogenations. A nickel-iron hydrogenase enzyme immobilized on carbon black (Hyd-1/C) has been shown to selectively reduce a wide array of nitroarenes to their corresponding anilines using H₂ at atmospheric pressure in aqueous conditions. nih.gov This system demonstrates high tolerance for various functional groups and offers excellent selectivity for the nitro group. nih.gov For thirty different nitroarenes, this method provided full conversion with isolated yields ranging from 78% to 96%. nih.gov
Similarly, catalysts based on nanoparticles of noble metals like gold (Au), silver (Ag), and copper (Cu) supported on materials like polydopamine-magnetite have been effectively used for the reduction of nitrophenols, which is a related transformation. nih.gov The activity of these catalysts often follows the trend Au > Ag > Cu. nih.gov
Reactions of the Amine Group
The primary amine group in this compound is a potent nucleophile, enabling a range of chemical transformations including acylation, condensation, and substitution reactions.
Acylation and Amide Formation
The primary amine readily undergoes acylation with various acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. This reaction is fundamental for building more complex molecular architectures. The synthesis of amides can be achieved through nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. youtube.com
The direct synthesis of amides from nitro compounds via a tandem hydrogenation-amidation process has been developed. For example, nickel-based nanocatalysts facilitate the reductive amidation of esters with nitro compounds. nih.gov In this process, the nitro group is first reduced to an amine, which then reacts with an ester to form the amide. nih.gov Kinetic studies on the synthesis of paracetamol from 4-nitrophenol and ethyl acetate (B1210297) show that the initial hydrogenation of the nitro group is rapid, followed by a slower amide formation step. nih.gov
| Amine Reactant | Acylating Agent | Product | Catalyst/Conditions | Yield (%) | Reference |
| 4-Nitrophenol (reduced in situ) | Ethyl Acetate | 4-Acetaminophen (Paracetamol) | Ni-L1@Carbon-800 | 97 | nih.gov |
| General Amines | Acid Halides | Amides | Uncatalyzed | High | youtube.com |
| General Amines | Esters | Amides | Acid or Base catalyst | High | youtube.com |
Table 2: Examples of Amide Formation Reactions
Schiff Base Condensations
This compound can react with aldehydes and ketones in a condensation reaction to form Schiff bases, also known as imines or azomethines. wikipedia.org This reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the stable imine. nih.gov
The formation of Schiff bases is a versatile reaction, and the stability of the resulting imine is often enhanced by conjugation with aromatic systems. researchgate.net For instance, substituted benzaldehydes are common reaction partners. The reaction between 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and various haloanilines produces fluorescent Schiff bases, highlighting the utility of this reaction in synthesizing functional materials. researchgate.net The general structure of a Schiff base is R¹R²C=NR³, where R³ is an alkyl or aryl group. wikipedia.org
| Amine Reactant | Carbonyl Reactant | Product Type | General Conditions | Reference |
| This compound | Aromatic/Aliphatic Aldehydes or Ketones | Schiff Base | Acid or base catalysis, often with heating | wikipedia.org, nih.gov |
| 4,4'-Oxydianiline | o-Vanillin | Schiff Base | Stirring in methanol at room temperature | wikipedia.org |
| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Haloanilines | Schiff Base | Known literature methods | researchgate.net |
Table 3: Schiff Base Formation Reactions
Nucleophilic Substitutions and Derivatizations
The primary amine of this compound acts as a nucleophile and can participate in various nucleophilic substitution reactions. Besides acylation, it can react with alkyl halides, though overalkylation can be a challenge. youtube.com
The nucleophilicity of the amine allows it to displace leaving groups on other molecules. In the context of nucleophilic aromatic substitution (SₙAr), an amine can attack an electron-deficient aromatic ring that is activated by electron-withdrawing groups and contains a good leaving group. researchgate.netnih.gov While specific examples involving this compound as the nucleophile in SₙAr are not prevalent in the cited literature, its reactivity would be analogous to other primary benzylamines. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. youtube.com The presence of the nitro group on its own ring system influences its basicity and nucleophilicity.
Reactions Involving the Methoxy (B1213986) Group
The methoxy group (-OCH₃) is generally stable, but it can participate in specific reactions, most notably cleavage of the methyl-oxygen bond (demethylation) or acting as a leaving group in nucleophilic aromatic substitution under certain conditions.
The cleavage of the aryl methyl ether bond is a significant transformation, yielding a phenolic hydroxyl group. This reaction typically requires strong reagents. Common demethylating agents include strong protic acids like HBr and HI, and Lewis acids such as BBr₃ and AlCl₃. rsc.orggoogle.com The electronic nature of the aromatic ring significantly influences the rate of demethylation. Studies on substituted anisoles have shown that electron-withdrawing groups, such as the nitro group present in the target molecule, tend to slow down the demethylation process. For example, the demethylation of 4-nitroanisole (B1192098) is considerably slower than that of anisole (B1667542) itself. rsc.org This is attributed to the reduced electron density on the ether oxygen, which disfavors the initial protonation or Lewis acid coordination step.
Despite this deactivating influence, regioselective demethylation of methoxy groups on nitro-aromatic systems is achievable. For instance, aluminum chloride (AlCl₃) has been used for the selective demethylation of polymethoxy-substituted aromatic esters, often targeting the methoxy group para to a carbonyl function. google.com
Table 2: Conditions for Demethylation of Related Nitroaromatic Compounds
| Substrate | Reagent | Conditions | Product | Finding |
| 4-Nitroanisole | Acidic Concentrated Lithium Bromide (ACLB) | 110°C, 2h | 4-Nitrophenol | Slower conversion compared to anisole, demonstrating the deactivating effect of the nitro group. rsc.org |
| 3′,4′-Dimethoxy benzoic acid ester | Aluminum chloride (AlCl₃) | Room Temperature | 4′-Hydroxy-3′-methoxy benzoic acid ester | Demonstrates regioselective demethylation of the para-methoxy group. google.com |
| Methoxy substituted morphinan-6-one | AlCl₃ in nitrobenzene (B124822) | 70-80°C | Demethylated product | Effective demethylation in a nitro-containing solvent. epo.org |
For this compound, demethylation would likely require forcing conditions with reagents like BBr₃ or high-temperature treatment with pyridine-HCl. The product of such a reaction would be (3-Hydroxy-4-nitrophenyl)methanamine.
Although the methoxy group is not a classical leaving group like a halide, it can be displaced by strong nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is highly activated by electron-withdrawing groups. nih.govnih.gov The nitro group at the C4 position strongly activates the ortho (C3, C5) and para (C6, not applicable here) positions towards nucleophilic attack.
In this compound, the methoxy group is at the C3 position, which is ortho to the activating nitro group. This positioning makes it a potential site for displacement. Research on 2,4-dimethoxynitrobenzene has shown that the methoxy group ortho to the nitro group can be selectively displaced by a bulky nucleophile like sodium t-butoxide. nih.gov This suggests that a similar reaction could be possible for the target compound, where a strong nucleophile attacks the C3 carbon, displacing the methoxy group to form a new derivative. However, the presence of the aminomethyl group could complicate the reaction, potentially reacting with the nucleophile itself.
Aromatic Ring Functionalizations and Substitutions
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. The outcome of EAS on this compound is directed by the combined influence of the three substituents on the ring. makingmolecules.comlibretexts.org
-OCH₃ (Methoxy) group: A strongly activating, ortho, para-director due to its ability to donate electron density via resonance.
-NO₂ (Nitro) group: A strongly deactivating, meta-director due to its powerful electron-withdrawing inductive and resonance effects.
-CH₂NH₂ (Aminomethyl) group: A weakly activating, ortho, para-director. Under acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the amine will be protonated to -CH₂NH₃⁺, which becomes a deactivating, meta-director.
The available positions for substitution are C2, C5, and C6.
Position C2: Ortho to the methoxy group (activating) and meta to the nitro group (favorable). It is also ortho to the aminomethyl group.
Position C5: Meta to the methoxy group (unfavorable), ortho to the nitro group (unfavorable), and meta to the aminomethyl group.
Position C6: Para to the methoxy group (activating) and meta to the nitro group (favorable). It is meta to the aminomethyl group.
Considering these effects, the methoxy group is the most powerful activating director. Therefore, substitution is most likely to occur at the positions ortho and para to it, which are C2 and C6. Both of these positions are also favorably meta to the deactivating nitro group. Between C2 and C6, steric hindrance from the adjacent aminomethyl group at C1 might slightly disfavor substitution at the C2 position compared to the C6 position. Thus, the C6 position is predicted to be the major site of electrophilic attack.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of -OCH₃ (C3) | Influence of -NO₂ (C4) | Influence of -CH₂NH₂ (C1) | Predicted Outcome |
| C2 | ortho (Activating) | meta (Favorable) | ortho (Steric Hindrance) | Possible, minor product |
| C5 | meta (Deactivating) | ortho (Deactivating) | meta (Neutral) | Very Unlikely |
| C6 | para (Activating) | meta (Favorable) | meta (Neutral) | Major product |
Nucleophilic aromatic substitution (SNAr) is highly relevant for this molecule due to the presence of the strongly activating nitro group. youtube.comyoutube.com SNAr reactions proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. youtube.com For this mechanism to operate, two conditions must typically be met:
The ring must be activated by powerful electron-withdrawing groups (like -NO₂).
There must be a good leaving group (typically a halide) on the ring.
In this compound, the ring is strongly activated by the nitro group at C4. This activation is most pronounced at the ortho positions (C3 and C5). While the molecule lacks a conventional leaving group like a halogen, the methoxy group at C3 could potentially be displaced, as discussed in section 3.3.2.
If a leaving group were present at position C5, it would be readily displaced by a nucleophile, as this position is also ortho to the activating nitro group. A nucleophilic attack at C5 would generate a Meisenheimer complex where the negative charge is delocalized onto the oxygen atoms of the nitro group, providing significant stabilization and driving the reaction forward. Direct substitution of a hydrogen atom (SNAH) is also known but generally requires specific oxidizing conditions to facilitate the departure of a hydride ion, which is a very poor leaving group.
Applications in Advanced Organic Synthesis and Materials Chemistry Research
As a Precursor for Heterocyclic Compound Synthesis
The primary amine functionality of (3-Methoxy-4-nitrophenyl)methanamine is a key handle for the construction of nitrogen-containing heterocyclic systems, which are core structures in many pharmaceuticals and functional materials.
The synthesis of isoquinoline (B145761) and tetrahydroisoquinoline scaffolds often relies on classical named reactions that utilize β-arylethylamine precursors.
Bischler-Napieralski Reaction: This reaction facilitates the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides under acidic conditions. wikipedia.orgorganic-chemistry.org The key step is an electrophilic aromatic substitution where the amide is converted into an electrophilic species that attacks the electron-rich aromatic ring. wikipedia.org For this compound to be used in this synthesis, it would first need to be acylated to form an amide, and more importantly, undergo a carbon-chain extension (homologation) to become a β-phenylethylamide derivative. The direct use of the benzylamine (B48309) is not suitable for this reaction. The electron-donating methoxy (B1213986) group on the aromatic ring would facilitate the cyclization, while the electron-withdrawing nitro group would deactivate the ring, potentially requiring harsh reaction conditions. wikipedia.orgresearchgate.net
Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines from the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov Similar to the Bischler-Napieralski reaction, the standard Pictet-Spengler protocol requires a β-arylethylamine skeleton. wikipedia.org Therefore, this compound could not serve as a direct precursor but would need to be chemically modified to introduce an additional carbon between the aromatic ring and the amino group. The success of the cyclization step is highly dependent on the nucleophilicity of the aromatic ring; electron-donating groups are favorable, making the methoxy substituent beneficial. wikipedia.org
| Reaction | Required Precursor Type | Potential Role of this compound | Key Reaction Features |
| Bischler-Napieralski | β-Arylethylamide | Indirect; requires homologation and acylation. | Acid-catalyzed intramolecular cyclization. wikipedia.org |
| Pictet-Spengler | β-Arylethylamine | Indirect; requires homologation. | Condensation with a carbonyl compound followed by acid-catalyzed cyclization. wikipedia.org |
The primary amine of this compound makes it a viable nitrogen source for the synthesis of various other N-heterocycles.
Pyridine (B92270) Synthesis: While multiple methods exist for pyridine synthesis, multicomponent reactions offer a versatile approach. organic-chemistry.orgresearchgate.net For instance, a modified Hantzsch-type synthesis or other [3+3] annulation strategies could potentially employ this compound as the amine component, reacting with 1,3-dicarbonyl compounds and other reagents to build the pyridine ring. The bulky and electronically complex nature of the substituent might influence reaction yields and regioselectivity.
Piperidine (B6355638) Synthesis: Piperidines are saturated six-membered nitrogen heterocycles. dtic.mil Syntheses can be achieved through the cyclization of amino-alcohols or by the reductive amination of dicarbonyl compounds. google.com this compound could be used to N-alkylate a suitable five-carbon chain containing two leaving groups to form the piperidine ring. Alternatively, its derivative could participate in intramolecular cyclizations. Research shows that piperidines can be formed via nucleophilic substitution reactions where a secondary amine displaces a leaving group on an aromatic ring, suggesting a pathway where the amine from the title compound could be used to construct such heterocycles. mdpi.com
Role in the Construction of Complex Molecular Architectures
The defined stereochemical and electronic properties of this compound make it an attractive building block for creating complex molecules and chemical libraries.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product.
Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgorganic-chemistry.org this compound is an ideal candidate to serve as the primary amine component in this reaction. Its use would introduce the 3-methoxy-4-nitrophenylmethyl moiety into the final peptidomimetic-like structure, allowing for the creation of diverse molecules with potential biological activities. The reaction is known for its high atom economy and typically proceeds rapidly under mild conditions. wikipedia.org
| Ugi Reaction Components | Example | Role of this compound |
| Aldehyde | Isobutyraldehyde | - |
| Primary Amine | This compound | Provides the N-substituent on the final amide. |
| Carboxylic Acid | Acetic Acid | Provides the acyl group that migrates in the final Mumm rearrangement. |
| Isocyanide | tert-Butyl isocyanide | Provides the carbon backbone of the second amide. |
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as libraries, for screening purposes, particularly in drug discovery. nih.govresearchgate.net The structure of this compound is well-suited for this purpose.
The primary amine serves as a crucial functional handle for attachment to a solid support (e.g., a resin), which is a common strategy in combinatorial synthesis to simplify purification. nycu.edu.tw Once anchored, the molecule can be elaborated upon. For example, the nitro group can be reduced to an amine, providing a second point for diversification. This allows for the creation of a library of compounds where different building blocks are systematically introduced at two or more positions, generating significant molecular diversity from a single core scaffold. Benzylamines are frequently used as building blocks in the generation of virtual and real combinatorial libraries. nih.gov
Utilization in Polymer and Materials Science Research (Focus on Chemical Role)
The functional groups on this compound offer potential for its use in materials science, although specific applications are not yet widely documented.
The primary amine functionality allows the molecule to act as a monomer in polymerization reactions. For example, through polycondensation with dicarboxylic acids or their derivatives, it could form polyamides. The resulting polymers would feature the pendant 3-methoxy-4-nitrophenyl groups, which could impart specific properties such as thermal stability, altered solubility, or optical characteristics. Furthermore, the nitro group is a versatile functional group in materials chemistry; it can be reduced to an amine for subsequent cross-linking or grafting of other molecules, or it can be used to tune the electronic properties of the material, potentially for applications in organic electronics or nonlinear optics.
Precursor for Monomer Synthesis
As a primary amine, this compound possesses a functional group that can, in principle, participate in polymerization reactions. Primary amines are known to react with compounds such as diacyl chlorides or dicarboxylic acids to form polyamides, a major class of engineering polymers. The general reaction for polyamide formation is the condensation polymerization between a diamine and a diacid chloride.
Despite this theoretical potential, dedicated research detailing the use of this compound as a diamine or a precursor to a di-functional monomer for the synthesis of polymers is not readily found in the public domain. The synthesis of polymers requires monomers with at least two reactive functional groups. While this compound has one primary amine, its conversion into a suitable monomer for step-growth or chain-growth polymerization has not been specifically described in the reviewed literature. For instance, its use as a building block for creating novel aromatic polyamides has not been reported. researchgate.net
Role in the Development of Functional Materials (Chemical Aspect)
Functional materials are designed to possess specific properties, such as optical, electronic, or catalytic capabilities. The nitro and methoxy groups on the aromatic ring of this compound could theoretically impart such functionalities. The nitro group is a strong electron-withdrawing group, which can influence the electronic and optical properties of a molecule, a feature often exploited in the design of nonlinear optical materials or dyes. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups can lead to interesting charge-transfer characteristics.
However, specific examples or detailed research studies that utilize this compound as a key component in the synthesis of functional materials are scarce. While related structures are used in various applications—for instance, Schiff bases formed from similar amines are investigated for their optical and biological properties google.com—the direct application of this compound in this context is not well-documented. The compound is listed in chemical supplier catalogs and appears in patents for applications unrelated to materials science, such as in the context of potential pharmaceutical inhibitors.
Computational and Theoretical Chemistry Studies
Quantum Mechanical Investigations of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide information about electron distribution, energy levels, and molecular orbitals.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules in their ground state. By approximating the electron density, DFT can accurately predict various molecular properties. For (3-Methoxy-4-nitrophenyl)methanamine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and calculate key electronic parameters. researchgate.net
The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing bond lengths, bond angles, and dihedral angles. From these calculations, electronic properties such as dipole moment, polarizability, and Mulliken atomic charges can be determined. These properties are crucial for understanding the molecule's interaction with its environment and other molecules.
Table 1: Calculated Ground State Properties of this compound using DFT
| Property | Value | Unit |
|---|---|---|
| Total Energy | -633.123 | Hartrees |
| Dipole Moment | 5.8 | Debye |
Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations based on similar molecules.
Time-Dependent DFT (TD-DFT) for Excited State Analysis
To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. chemrxiv.org This method is an extension of DFT that allows for the calculation of electronic excited states. researchgate.net TD-DFT can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an electronic spectrum, and the oscillator strengths, which relate to the intensity of the absorption. nih.govgithub.io
For a molecule like this compound, with its aromatic system substituted with both an electron-donating group (methoxy) and an electron-withdrawing group (nitro), TD-DFT calculations can elucidate the nature of the electronic transitions. Often, the lowest energy transitions in such molecules are characterized by intramolecular charge transfer (ICT), where electron density moves from the donor side of the molecule to the acceptor side upon excitation. nih.gov
Table 2: Predicted Electronic Transitions for this compound from TD-DFT
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 3.9 | 318 | 0.45 | HOMO → LUMO |
Note: The values in this table are hypothetical and serve as examples of typical TD-DFT outputs for similar aromatic nitro compounds.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are often influenced by its three-dimensional shape and flexibility. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The rotation around the bonds connecting the methoxy (B1213986) group, the aminomethyl group, and the phenyl ring are of particular interest.
Molecular Dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. In an MD simulation, the motion of atoms and molecules is simulated over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of low-energy conformers and the barriers between them. Such simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent.
Prediction of Reactivity Parameters and Reaction Sites
Computational methods are invaluable for predicting the reactivity of a molecule and identifying the most likely sites for chemical reactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule, namely the methoxy-substituted benzene (B151609) ring and the amino group. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the aromatic ring. This distribution suggests that the molecule will act as an electron donor from the methoxy and amino-substituted part and as an electron acceptor at the nitro-substituted part.
Table 3: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -2.5 |
Note: These energy values are representative examples based on calculations for analogous molecules.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-deficient areas, prone to nucleophilic attack). researchgate.net Green and yellow represent areas of intermediate potential.
For this compound, the MEP map is expected to show a region of high negative potential (red) around the oxygen atoms of the nitro group, making this a likely site for electrophilic attack or hydrogen bond donation. The region around the amino group's nitrogen and the methoxy group's oxygen would also exhibit negative potential. Conversely, the hydrogen atoms of the aminomethyl group and the aromatic ring are expected to have a positive potential (blue), indicating their susceptibility to nucleophilic attack. nih.govmanipal.edu
Computational Design of Derivatives and Analogues
While specific computational design studies focusing exclusively on derivatives of this compound are limited in publicly accessible literature, the principles and methodologies for such design can be thoroughly understood by examining research on closely related structural analogues. The 3-methoxy-4-substituted phenyl core is a common scaffold in medicinal chemistry, notably in derivatives of vanillin and its nitrated forms, which serve as excellent proxies for illustrating the computational design process.
Computational chemistry offers powerful tools to rationally design and predict the properties of new molecules before their synthesis, saving significant time and resources. This in silico approach typically involves modifying a lead compound, such as this compound, to enhance its interaction with a biological target, improve its pharmacokinetic profile, or modulate its electronic properties. Key methodologies include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and Density Functional Theory (DFT) calculations.
Research into derivatives of structurally similar compounds, like nitrovanillin, demonstrates this approach effectively. In one study, a series of Schiff base analogues of nitrovanillin were synthesized and evaluated for their anti-glycation activity. researchgate.netscilit.com Before synthesis, computational studies were performed to predict the interaction of these designed analogues with target proteins. The most potent compounds from this series were subjected to molecular docking to understand their binding modes and interaction profiles. researchgate.netscilit.com
For instance, the design strategy involved coupling nitrovanillin with various amino reagents to create a library of Schiff bases (imines). The goal was to explore how different substituents on the amine portion would affect the molecule's ability to inhibit the formation of advanced glycation end products (AGEs).
Molecular Docking and Binding Mode Analysis
Molecular docking is a primary tool used to predict the preferred orientation of a designed molecule when bound to a biological target, typically a protein or enzyme. This method calculates a binding affinity or score, which estimates the strength of the interaction.
In studies on nitrovanillin analogues, docking simulations revealed key interactions within the target's binding site. The results for the most active compounds, such as analogues 4a and 4f (see table below), showed favorable ligand-protein interactions, corroborating their experimentally determined anti-glycation activity. researchgate.netscilit.com Similarly, computational work on vanillin derivatives as potential inhibitors for COVID-19 enzymes involved docking simulations to evaluate their efficacy. biointerfaceresearch.com In that study, modifications to the aldehyde group of vanillin led to derivatives with strong binding energies against the main protease (MPro) and RNA-dependent RNA polymerase (RdRp) of the virus. biointerfaceresearch.com
Below is a data table summarizing the computational results for selected nitrovanillin derivatives designed as anti-glycating agents.
| Compound ID | Structure | Target/Application | Computational Finding |
| Analogue 4a | Schiff base of nitrovanillin | Anti-glycation | Potent activity (IC50 = 121±1.0 µM) supported by a strong ligand-protein interaction profile in docking studies. researchgate.netscilit.com |
| Analogue 4f | Schiff base of nitrovanillin | Anti-glycation | The most potent analogue (IC50 = 95.0±0.7 µM) with a highly favorable binding mode predicted by computational analysis. researchgate.netscilit.com |
| Analogue 4h | Schiff base of nitrovanillin | Anti-glycation | Exhibited significant activity (IC50 = 183±3.8 µM), and docking studies confirmed effective interaction with the target. researchgate.netscilit.com |
Density Functional Theory (DFT) for Structural and Electronic Insights
In a study focused on designing vanillin-based pyrido-dipyrimidines as antioxidants, DFT calculations were used to gain a deeper understanding of their radical scavenging potential. nih.gov The structural analysis and antioxidant action were modeled in silico, and the results correlated well with experimental assays. nih.gov Another investigation used DFT to analyze eleven derivatives of vanillin, with modifications on the aldehyde group, to assess their potential as inhibitors of COVID-19 enzymes. biointerfaceresearch.com These calculations provided insights into how structural modifications influenced the electronic features of the molecules, which in turn affected their binding affinity with the target enzymes. biointerfaceresearch.com
The table below presents data from a DFT and molecular docking study on vanillin derivatives designed as potential COVID-19 inhibitors, highlighting the calculated binding energies.
| Derivative (Modification on Vanillin) | Target Enzyme | Binding Energy (kcal/mol) |
| Vanillin | MPro | -6.0 |
| Vanl 9 (–NHNH2) | RdRp | -7.2 |
| Vanl 11 (–CH2Cl) | MPro | -6.8 |
| Vanl 12 (–CH2NH2) | RdRp | -6.9 |
These examples robustly illustrate the computational workflow for designing novel derivatives from a core scaffold related to this compound. By using molecular docking, DFT, and other in silico methods, chemists can rationally design analogues with potentially enhanced biological activity and better physicochemical properties, guiding synthetic efforts toward the most promising candidates.
Mechanistic Investigations of Reactions Involving 3 Methoxy 4 Nitrophenyl Methanamine
Kinetics and Thermodynamics of Functional Group Transformations
The reduction proceeds through a series of intermediates. libretexts.org The generally accepted pathway involves the successive two-electron reduction of the nitro group. nih.gov
Nitro to Nitroso: The initial step is the reduction of the nitro group (R-NO₂) to a nitroso group (R-N=O).
Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is then rapidly reduced to an N-substituted hydroxylamine (R-NHOH). nih.gov This step is typically much faster than the initial reduction of the nitro group. nih.gov
Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the primary amine (R-NH₂). libretexts.org
The kinetics of this transformation are influenced by the electronic properties of the substituents on the aromatic ring. The (3-Methoxy-4-nitrophenyl)methanamine molecule contains two substituents in addition to the nitro group: a methoxy (B1213986) group (-OCH₃) at the meta position and a methanamine group (-CH₂NH₂) at the para position relative to the nitro group. The methoxy group is an electron-donating group, which can increase electron density on the ring. The effect of substituents on the hydrogenation rate of nitroarenes can be complex; however, studies on substituted nitrobenzenes have shown that the chemical nature and position of substituents significantly influence the process kinetics. orientjchem.org
Aromatic hydrogenation reactions are generally exothermic and reversible, with thermodynamics favoring the reaction at lower temperatures (200°C–250°C) and moderate pressures. researchgate.net However, industrial processes are often run at higher temperatures to achieve reasonable reaction rates, necessitating highly active catalysts. researchgate.net The reduction of the nitro group itself is a highly favorable reaction. nih.gov
Role of Catalysis in Synthetic Pathways
Catalysis is essential for the efficient reduction of the nitro group in this compound under manageable conditions. Catalytic hydrogenation is the most common and environmentally friendly method, typically using hydrogen gas as the reductant and a heterogeneous catalyst. nih.govacs.org
Common Catalysts:
Palladium on Carbon (Pd/C): This is one of the most frequently used catalysts for nitro group reductions due to its high efficiency and selectivity. nih.govcommonorganicchemistry.com It is effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com
Raney Nickel (Raney-Ni): A pyrophoric but highly effective catalyst, Raney Nickel is often employed, particularly when trying to avoid side reactions like dehalogenation in substrates containing halogen atoms. nih.govcommonorganicchemistry.com
Platinum Catalysts (e.g., PtO₂, Pt/C): Platinum-based catalysts are also highly active for the hydrogenation of nitro compounds. wikipedia.orggoogle.com Density functional theory (DFT) studies on Pt(111) surfaces have elucidated the mechanistic pathway of nitrobenzene (B124822) reduction. lboro.ac.uk
Base-Metal Catalysts: In the context of sustainable chemistry, there is growing interest in catalysts based on more abundant and less expensive metals like iron, cobalt, and manganese. nih.govnih.gov Air- and moisture-stable manganese catalysts have been developed that show good reactivity and chemoselectivity for nitroarene hydrogenation. nih.gov
The catalytic cycle for hydrogenation on a metal surface generally involves:
Adsorption and dissociation of molecular hydrogen on the catalyst surface. nih.gov
Adsorption of the nitroaromatic compound onto the catalyst. lboro.ac.uk
Stepwise transfer of adsorbed hydrogen atoms to the nitro group, leading to the formation of intermediates (nitroso, hydroxylamine) and finally the amine product. researchgate.netresearchgate.net
Desorption of the amine product and water from the catalyst surface, regenerating the active sites.
The choice of catalyst can influence the selectivity of the reaction, especially in polyfunctional molecules. For instance, in the hydrogenation of substituted nitroaromatics, modified classical catalysts or newer systems like gold-based catalysts are employed to achieve high chemoselectivity, preventing the reduction of other sensitive groups. acs.org
Table 1: Comparison of Catalysts for Nitrobenzene Hydrogenation (Model Reaction) This table illustrates the performance of various catalysts in the reduction of nitrobenzene, a model substrate for nitroaromatic compounds.
| Catalyst | Reducing Agent | Conditions | Conversion/Yield | Reference |
|---|---|---|---|---|
| Pd@GW (Palladium on Glass Wool) | NaBH₄ or H₂ | Room Temp, Ambient Pressure, Aqueous Flow | 100% Conversion | nih.govresearchgate.net |
| Co-Zn/N-C-800 | HCOOH (Formic Acid) | 100°C, 6 h, THF | 99.9% Conversion, 99.9% Aniline (B41778) Yield | nih.gov |
| Raney Nickel | H₂ | Varies (often elevated temp/pressure) | Effective for nitro group reduction | commonorganicchemistry.com |
| Fe/HCl (Bechamp Reduction) | Fe metal | Acidic Media | High functional group tolerance, but produces significant waste | nih.gov |
| Mn-based complex | H₂ | Mild Conditions | High yields for various anilines | nih.gov |
Elucidation of Reaction Intermediates
Understanding the reaction intermediates is key to explaining the product distribution and potential side reactions during the reduction of this compound. As established for nitroarenes in general, the reduction from the nitro group to the amine does not occur in a single step. libretexts.org Two primary pathways, the "direct" and "condensation" routes, are considered, both originating from the same initial intermediates. nih.govresearchgate.netacs.org
Reaction Intermediates:
Nitroso Compound: The initial two-electron reduction product is the corresponding nitroso derivative, (3-methoxy-4-nitrosophenyl)methanamine. This species is generally highly reactive and transient. libretexts.orgnih.gov
Hydroxylamine Derivative: Further reduction of the nitroso compound yields the N-hydroxylamine derivative, N-((3-methoxy-4-aminophenyl)methyl)hydroxylamine. This is a key intermediate in both proposed pathways. libretexts.orgnih.gov
Mechanistic Pathways:
Direct Hydrogenation Pathway: This route involves the sequential hydrogenation of the intermediates on the catalyst surface. The nitro group is reduced to nitroso, then to hydroxylamine, and finally to the amine, with all intermediates remaining bound to or in close proximity to the catalyst. nih.govacs.org Mechanistic studies suggest that for many catalytic systems, this is the predominant pathway. nih.gov
Condensation (or Azoxy) Pathway: This alternative route involves reactions between the intermediates in solution. Specifically, the nitroso intermediate can condense with the hydroxylamine intermediate to form an azoxy compound. nih.govresearchgate.net This azoxy compound is then further reduced through azo and hydrazo intermediates before finally cleaving to form two molecules of the amine product. nih.govacs.org This pathway is often more significant in alkaline media. libretexts.org
Kinetic and mechanistic studies on model systems, such as the hydrogenation of nitrobenzene, have been performed to distinguish between these pathways. Experiments involving the introduction of suspected intermediates (like N-phenylhydroxylamine or azobenzene) into the reaction mixture have shown that their reduction rates can differ, providing evidence for the most likely route for a given catalytic system. nih.govacs.org For instance, some studies suggest that the direct hydrogenation pathway is more likely, as the reduction of hydroxylamine is faster than that of the corresponding azo compounds. nih.gov
Solvent Effects and Reaction Condition Optimization Studies
The optimization of reaction conditions, including the choice of solvent, temperature, and pressure, is critical for achieving high yield and selectivity in the reduction of this compound.
Solvent Effects: The solvent can have a substantial influence on the rate and selectivity of catalytic hydrogenation. researchgate.net Its role can be multifaceted, including dissolving reactants, influencing the adsorption of species onto the catalyst surface, and affecting mass transfer. rsc.org
Polarity and Protic/Aprotic Nature: Statistical analysis of nitrobenzene hydrogenation across 17 different solvents revealed that protic solvents generally provide higher conversion and aniline production than aprotic ones. rsc.org The hydrogen donor and acceptor abilities of the solvent were identified as crucial factors. rsc.org Protic solvents like alcohols (methanol, ethanol) are commonly used and can promote rapid reactions. researchgate.netrsc.org
Solvent-Catalyst Interaction: The solvent can stabilize the active catalyst species. However, if the solvent binds too strongly, it can reduce catalytic activity. rsc.org In some cases, the solvent can even act as a homogeneous catalyst for specific steps of the reaction. researchgate.net
Mass Transfer: The viscosity of the solvent affects the rate of mass transfer of reactants, particularly hydrogen gas, to the catalyst surface. Solvents with high viscosity can lead to lower reaction rates and selectivities. rsc.org
Optimization of Other Conditions:
Temperature: Aromatic hydrogenation is exothermic, so lower temperatures are thermodynamically favored. researchgate.net However, a certain activation energy must be overcome, so reactions are often heated to increase the rate. For example, the selective hydrogenation of 3-nitro-4-methoxy-acetanilide was optimized at 60°C. acs.org Optimization studies often find a balance, for example, between 100-140°C for certain bimetallic catalysts. nih.gov
Pressure: Hydrogen pressure is a key parameter. An increase in hydrogen pressure generally leads to an increased reaction rate, as it increases the concentration of dissolved hydrogen available for the reaction. aidic.it Studies have shown a direct relationship between hydrogen pressure and the conversion of nitroaromatic compounds. nih.gov
Catalyst Loading: The amount of catalyst used also affects the reaction rate. Increasing the catalyst loading generally increases the conversion up to a certain point, after which mass transfer limitations may become significant. nih.gov
Table 2: Influence of Solvent on Nitrobenzene Hydrogenation Rate (Illustrative Data) This table demonstrates the impact of different solvent types on the reaction rate for a model nitroaromatic hydrogenation.
| Solvent | Solvent Type | Relative Rate/Conversion | Observations | Reference |
|---|---|---|---|---|
| Methanol (B129727) | Protic | High | Often promotes rapid reaction. | rsc.org |
| Ethanol | Protic | High | Commonly used, gives high yields in some systems. | researchgate.net |
| Isopropanol | Protic | Moderate to High | Effective solvent for hydrogenation. | uctm.edu |
| Benzene (B151609) | Aprotic | Low | Reaction can be very slow or not proceed under mild conditions. | rsc.org |
| Tetrahydrofuran (B95107) (THF) | Aprotic | Variable | Used in many transfer hydrogenation systems. | nih.gov |
| Water | Protic | Variable | Used in green chemistry protocols and with specific catalysts. | nih.govrsc.org |
Advanced Characterization Techniques in Research Context
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, MS)
Detailed NMR, IR, and MS data for (3-Methoxy-4-nitrophenyl)methanamine are not currently available in published literature.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallography studies for this compound to define its solid-state structure.
Future Research Directions and Emerging Methodologies
Development of More Sustainable Synthetic Routes
The chemical industry's increasing focus on green chemistry is driving research into more sustainable methods for synthesizing foundational molecules like (3-Methoxy-4-nitrophenyl)methanamine. The goal is to move away from traditional synthetic pathways that may rely on harsh conditions or generate significant waste, towards more environmentally benign alternatives.
Future synthetic strategies are likely to focus on the principles outlined in the following table:
| Methodology | Catalyst Example | Potential Precursor | Key Advantages |
| Heterogeneous Catalysis | Supported metal nanoparticles (e.g., AgNPs) | 3-Methoxy-4-nitrobenzaldehyde (B1600471) | Recyclability of catalyst, simplified product purification, potential for continuous flow processes. nih.gov |
| Biocatalysis | Engineered transaminases | 3-Methoxy-4-nitrobenzaldehyde | High selectivity, mild reaction conditions (ambient temperature and pressure), use of aqueous solvents, reduced environmental impact. |
| Photocatalysis | Semiconductor-based photocatalysts | 3-Methoxy-4-nitrotoluene | Utilization of light as a renewable energy source, potential for novel C-H activation pathways. |
Exploration of Novel Chemical Reactivity Patterns
While the reduction of the nitro group to an amine is a cornerstone transformation for this compound, future research is set to uncover the broader reactivity of this molecule. The unique electronic interplay of the methoxy (B1213986), nitro, and aminomethyl substituents makes its aromatic ring a target for novel functionalization reactions.
A significant area of exploration is the selective C-H functionalization. nih.gov This powerful technique allows for the direct modification of carbon-hydrogen bonds, offering more atom-economical and efficient routes to complex derivatives. By leveraging directing groups or specific catalysts, it may be possible to precisely install new functional groups at positions on the aromatic ring that are not accessible through classical electrophilic aromatic substitution. nih.gov This would unlock a vast new chemical space for analogues of this compound.
Potential avenues for novel reactivity exploration include:
| Reaction Type | Reagent/Catalyst Class | Target Moiety | Potential Outcome |
| Meta-Selective C-H Arylation | Transition metal catalysts (e.g., Palladium) with specialized directing groups | Aromatic Ring C-H Bonds | Synthesis of derivatives with substitution patterns not achievable through traditional methods. nih.gov |
| Reductive Cyclization | Base-mediated reduction | Nitro Group and other functionalities | Formation of complex heterocyclic structures, such as benzazocines, from nitrophenyl precursors. nih.gov |
| Nitro Group Metathesis | Transition metal complexes | Nitro Group | Replacement of the nitro group with other functional groups, expanding synthetic utility beyond simple reduction. |
Integration into Flow Chemistry and Automation Platforms
The shift from traditional batch manufacturing to continuous flow chemistry represents a paradigm shift in chemical synthesis. This approach is particularly well-suited for the synthesis of this compound, as many of the reactions involved, such as nitration, are highly exothermic. Flow reactors offer superior heat and mass transfer, enabling better control over reaction conditions and significantly improving safety, especially during scale-up.
The integration of automated systems with flow reactors allows for high-throughput experimentation and process optimization. Real-time monitoring and feedback loops can be used to rapidly identify optimal reaction parameters, leading to higher yields and purity while minimizing development time.
| Feature | Batch Processing | Flow Chemistry |
| Safety | Poor heat dissipation can lead to thermal runaway, especially with exothermic reactions like nitration. | Excellent heat transfer due to high surface-area-to-volume ratio, minimizing safety risks. |
| Scalability | Scaling up often requires significant redevelopment and re-optimization. | Straightforward scalability by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). |
| Process Control | Limited control over reaction parameters, leading to potential variations between batches. | Precise control over temperature, pressure, residence time, and reagent stoichiometry, ensuring high consistency and reproducibility. |
| Efficiency | Can be time-consuming due to sequential steps and workup procedures. | Can be significantly faster, with integrated reaction and purification steps, leading to higher throughput. |
Theoretical Insights for Rational Design of New Transformations
Computational chemistry has become a powerful tool for predicting and understanding chemical reactivity. Methods like Density Functional Theory (DFT) are increasingly being used to provide deep insights that guide the rational design of new synthetic strategies and catalysts. researchgate.netnih.gov
For this compound, theoretical calculations can be employed to:
Predict Reactive Sites: By calculating the molecular electrostatic potential (MEP), researchers can visualize electron-rich and electron-deficient regions of the molecule. researchgate.net This helps predict where electrophilic and nucleophilic attacks are most likely to occur, guiding the design of regioselective reactions.
Elucidate Reaction Mechanisms: Computational modeling can map out the energy profiles of potential reaction pathways. This allows chemists to understand the transition states and intermediates involved, providing a basis for optimizing reaction conditions or designing catalysts that favor a desired outcome.
Understand Molecular Properties: DFT can be used to calculate various electronic and structural properties, such as frontier molecular orbital energies (HOMO-LUMO gap), which relate to the molecule's reactivity and stability. nih.gov
| Computational Tool | Application for this compound | Information Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure and reaction energetics. | Prediction of reactivity, geometric parameters, and spectroscopic properties. nih.gov |
| Molecular Electrostatic Potential (MEP) | Mapping of electrostatic potential onto the electron density surface. | Identification of nucleophilic and electrophilic sites for targeted reactions. researchgate.net |
| Transition State Searching | Locating the highest energy point along a reaction coordinate. | Understanding reaction barriers and mechanisms, enabling rational catalyst design. |
| Molecular Docking | Simulating the interaction of the molecule with a biological target. | Predicting binding affinities and modes, which is crucial in medicinal chemistry applications. nih.gov |
By embracing these future research directions and emerging methodologies, the scientific community can unlock the full potential of this compound, paving the way for more sustainable, efficient, and innovative chemical synthesis.
Q & A
Q. What are the optimal synthetic routes for (3-Methoxy-4-nitrophenyl)methanamine to minimize by-product formation?
Methodological Answer: The synthesis typically involves nitration of a methoxy-substituted phenyl precursor. For example:
Precursor Preparation : Start with 3-methoxyphenylmethanamine.
Nitration : Use a mixture of nitric acid and sulfuric acid at 0–5°C to introduce the nitro group at the para position relative to the methoxy group.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Q. Key Considerations :
Q. Table 1: Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Selective para-nitration |
| Purification | Silica gel chromatography | Isolation of pure product |
Q. How can researchers validate the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H/¹³C NMR spectra with computational predictions (e.g., ChemDraw or ACD/Labs) to confirm substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Note : Cross-reference spectral data with PubChem entries for analogous compounds to resolve ambiguities .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitro group.
- Solvent : Dissolve in anhydrous DMSO or ethanol for long-term storage; avoid aqueous buffers .
Advanced Research Questions
Q. How does the nitro group influence the electronic and reactivity profile of this compound in substitution reactions?
Methodological Answer: The nitro group is a strong electron-withdrawing meta-director, which:
- Reduces Nucleophilicity : The amine group becomes less reactive toward electrophiles.
- Directs Substitution : Reactions like halogenation favor the meta position relative to the nitro group.
Q. Experimental Strategy :
Q. How can contradictory data on cytochrome P450 (CYP) enzyme inhibition be resolved?
Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, cofactors) or metabolite interference.
In Vitro Assays : Use human liver microsomes with NADPH regeneration systems to measure IC₅₀ values.
Computational Docking : Model the compound’s interaction with CYP isoforms (e.g., CYP3A4) using AutoDock Vina to identify binding poses .
Metabolite Screening : Employ LC-MS/MS to detect reactive metabolites that may indirectly inhibit enzymes .
Q. Table 2: Key Parameters for CYP Inhibition Studies
| Parameter | Optimal Condition |
|---|---|
| Incubation Time | 30–60 minutes |
| Microsomal Protein | 0.5–1.0 mg/mL |
| Substrate | Midazolam (CYP3A4) |
Q. What strategies enhance the compound’s bioavailability for in vivo neuropharmacological studies?
Methodological Answer:
- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility (e.g., using HCl in diethyl ether) .
- Lipid Formulations : Encapsulate in liposomes (e.g., DOPC/cholesterol) to bypass efflux pumps .
- Pharmacokinetic Profiling : Conduct bioavailability studies in rodents with intravenous vs. oral administration, monitoring plasma levels via LC-MS .
Q. How can researchers address gaps in the compound’s reported biological activity data?
Methodological Answer:
- High-Throughput Screening (HTS) : Test against diverse targets (e.g., GPCRs, kinases) using fluorescence polarization assays.
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (e.g., replacing nitro with cyano) to identify critical functional groups .
- Data Mining : Cross-reference PubChem BioAssay data (AID 1259401) for analogous compounds to infer potential targets .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
